2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
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Overview
Description
2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that features an oxazole ring fused to a pyrimidine ring. The presence of a nitrophenyl group at the 2-position of the oxazole ring adds to its chemical complexity and potential reactivity. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitroaniline with ethyl oxalyl chloride can yield an intermediate, which upon further reaction with a suitable pyrimidine derivative, forms the desired oxazole-pyrimidine fused compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, potentially leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the nitro group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Mechanism of Action
The mechanism by which 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in interactions with amino acid residues in the enzyme’s active site, while the oxazole-pyrimidine core provides structural stability and specificity . This compound may also interfere with cellular signaling pathways, leading to altered cell behavior and potentially inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one include other oxazole-pyrimidine fused heterocycles, such as:
5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Known for its FGFR1 inhibition and anticancer activities.
1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine: Exhibits potent anticancer activity by targeting EGFR.
The uniqueness of this compound lies in its specific structural configuration and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-nitrophenyl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4/c16-9-8-11(13-5-12-9)19-10(14-8)6-1-3-7(4-2-6)15(17)18/h1-5H,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBEHHNVWIVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)N=CNC3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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